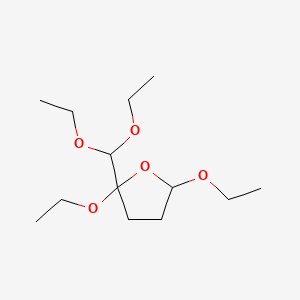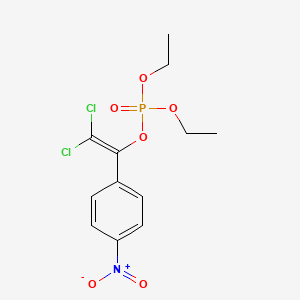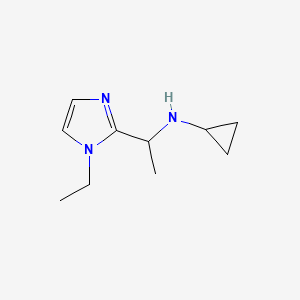
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: is a compound that features an imidazole ring, a cyclopropane ring, and an ethyl group. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industries . The presence of the imidazole ring in this compound suggests potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions: N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclopropane ring, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole or cyclopropane rings.
科学研究应用
Chemistry: In chemistry, N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound’s imidazole ring is known for its biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicine, derivatives of imidazole are often explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other functional materials .
作用机制
The mechanism of action of N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways . The cyclopropane ring may also contribute to the compound’s overall activity by providing structural rigidity and influencing its binding properties.
相似化合物的比较
1-ethyl-1H-imidazole: Shares the imidazole ring but lacks the cyclopropane and additional ethyl groups.
Cyclopropanamine: Contains the cyclopropane ring but lacks the imidazole ring.
Imidazole derivatives: Various imidazole derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness: N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the combination of the imidazole ring, cyclopropane ring, and ethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
N-[1-(1-ethylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H17N3/c1-3-13-7-6-11-10(13)8(2)12-9-4-5-9/h6-9,12H,3-5H2,1-2H3 |
InChI 键 |
QDDSHQMOONIXOO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CN=C1C(C)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


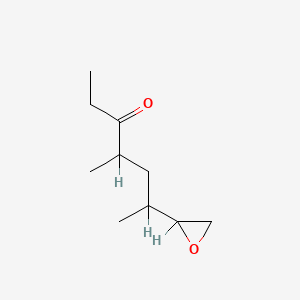

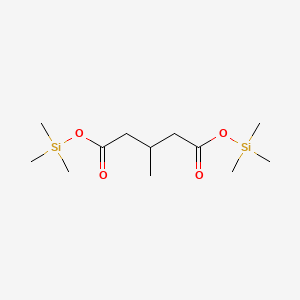

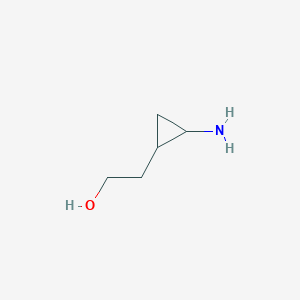
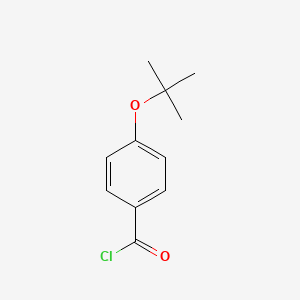

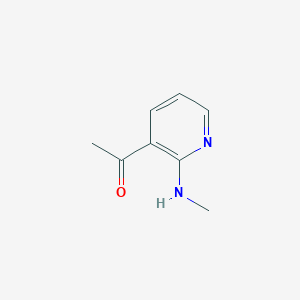


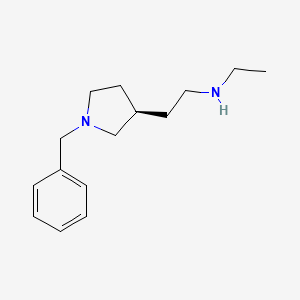
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
